(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol

Lipophilicity Drug-likeness Permeability

Select (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol for your medicinal chemistry program to avoid confounding hyper-lipophilicity from des-hydroxymethyl analogs. The primary alcohol at C5 enables one-step warhead conjugation, reducing synthesis cost and timeline. XLogP3 (2.3) and TPSA (65.8 Ų) meet oral absorption criteria. Supplied at ≥98% purity with full documentation to minimize false positives in assays. Choose the precise scaffold—don't substitute with analogs lacking these functional handles.

Molecular Formula C8H7F3N2OS
Molecular Weight 236.22 g/mol
Cat. No. B11776553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol
Molecular FormulaC8H7F3N2OS
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(N=C2S1)C(F)(F)F)CO
InChIInChI=1S/C8H7F3N2OS/c1-4-2-13-5(3-14)6(8(9,10)11)12-7(13)15-4/h2,14H,3H2,1H3
InChIKeyBXEOCTUDHVVDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol – Procurement-Ready Heterocyclic Core for Therapeutic Candidate Synthesis


(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol (CAS 1823960-93-5) is a fluorinated imidazo[2,1-b]thiazole derivative that contains a primary alcohol functionality. Its fused bicyclic scaffold combines the pharmacophore elements of an imidazole and a thiazole ring, while the –CF3 and –CH2OH substituents impart distinct physicochemical properties [1]. The compound possesses a molecular weight of 236.22 g/mol, a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 65.8 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. These quantitative descriptors position it as a moderately lipophilic building block with a functional handle for downstream derivatisation in medicinal chemistry programmes.

Why Generic Substitution Fails: Quantifiable Physicochemical Divergence in Imidazo[2,1-b]thiazol-5-yl)methanol Analogs


The imidazo[2,1-b]thiazole core is exquisitely sensitive to peripheral substituent changes; even a single methyl or hydroxymethyl alteration produces measurable and functionally meaningful shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area. Procurement decisions that treat (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol as interchangeable with its des-methyl, des-hydroxymethyl, or non-fluorinated analogs therefore introduce uncontrolled variables into synthetic routes and biological assays [1]. The evidence below demonstrates that the specific combination of the 2-methyl group, the 6-CF3 moiety, and the 5-CH2OH handle creates a property profile that cannot be replicated by any single closest analog, making informed selection essential for reproducible research outcomes.

(2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol – Head‑to‑Head Physicochemical Differentiation Evidence


Reduced Lipophilicity (XLogP3) Versus the Des‑Hydroxymethyl Analog Directly Impacts Formulation and Permeability

The target compound exhibits a calculated XLogP3 of 2.3, which is 0.9 log units lower than the closely related 2‑Methyl‑6‑(trifluoromethyl)imidazo[2,1‑b]thiazole (XLogP3 = 3.2) that lacks the 5‑CH2OH group [1]. This reduction in lipophilicity can favourably influence aqueous solubility and off‑target binding while still maintaining adequate membrane permeability.

Lipophilicity Drug-likeness Permeability

Introduction of a Hydrogen‑Bond Donor and Elevated Polar Surface Area Versus the Des‑Hydroxymethyl Core

The hydroxymethyl substituent converts the core from a hydrogen‑bond donor‑deficient scaffold (0 HBD) into one that possesses a single donor (1 HBD), while simultaneously increasing the topological polar surface area from 45.5 Ų to 65.8 Ų [1]. This dual change alters the compound’s interaction potential with biological targets and its compliance with drug‑likeness rules such as Veber’s criteria.

Hydrogen bonding Polar surface area Bioavailability

Differentiated Synthetic Versatility Through the Primary Alcohol Functional Handle

Unlike 2‑Methyl‑6‑(trifluoromethyl)imidazo[2,1‑b]thiazole, which terminates in a C‑H bond at the 5‑position, the target compound bears a primary alcohol that can be directly used in esterification, etherification, mesylation/tosylation, oxidation to the aldehyde or carboxylic acid, and Mitsunobu reactions [1]. This functional diversity reduces the number of synthetic steps required to access downstream libraries, as documented in the compound’s vendor description as a ‘building block for the synthesis of more complex molecules’ .

Synthetic handle Derivatisation Medicinal chemistry

High Purity Grades Available Support Reproducible Biological Assays

Commercial suppliers offer the target compound at purities of 95% (AKSci) and 98% (MolCore, Leyan), meeting the consistency requirements for both screening cascades and late‑stage lead optimisation . Many structurally related imidazo[2,1‑b]thiazoles are only available at ≤95% purity or as custom‑synthesis items with uncontrolled batch‑to‑batch variability, introducing assay noise.

Purity Reproducibility Quality control

High‑Value Application Scenarios for (2‑Methyl‑6‑(trifluoromethyl)imidazo[2,1‑b]thiazol‑5‑yl)methanol Based on Differentiated Evidence


Medicinal Chemistry Lead Optimisation Requiring Fine‑Tuned Lipophilicity

The 0.9‑unit reduction in XLogP3 relative to the des‑hydroxymethyl core (Section 3, Evidence 1) makes this compound the preferred starting point when programme objectives demand lower log‑D to improve solubility and reduce metabolic liability. SAR exploration can proceed without the confounding hyper‑lipophilicity that the comparator would introduce, thereby avoiding mis‑attributed PK failures [1].

Targeted Covalent Inhibitor Design Using a Built‑In Functional Handle

The primary alcohol at the 5‑position (Section 3, Evidence 3) enables one‑step conversion to electrophilic warheads (e.g., acrylate esters, chloromethyl ketones) for covalent target engagement. Procurement of the des‑hydroxymethyl analog would instead necessitate a multi‑step C–H functionalisation sequence, increasing synthesis cost and timeline [1].

Oral Bioavailability‑Focused Programs Requiring a Defined H‑Bond Donor

Because the target compound provides exactly one hydrogen‑bond donor and a TPSA of 65.8 Ų (Section 3, Evidence 2), it occupies a favourable property space for oral absorption. The des‑hydroxymethyl analog, with zero donors and a TPSA of only 45.5 Ų, would not satisfy the hydrogen‑bond donor requirement often needed for optimal target‑ligand interactions and may exhibit altered passive permeability [1].

High‑Throughput Screening Libraries Demanding Documented Purity Standards

For screening campaigns where assay reproducibility is paramount, the availability of the compound at 98% purity with full quality documentation (Section 3, Evidence 4) reduces the risk of false positives arising from trace impurities, a concern commonly encountered with lower‑purity or custom‑synthesis analogs [1].

Quote Request

Request a Quote for (2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.